molecular formula C10H19NO2 B3250708 Tert-butyl (3R)-3-amino-4-hexenoate CAS No. 204587-90-6

Tert-butyl (3R)-3-amino-4-hexenoate

Cat. No. B3250708
M. Wt: 185.26 g/mol
InChI Key: LHUYXHJTMVKEOM-HQZHTGGTSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like “tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate” has been reported. This compound is a valuable chiral synthon used for the synthesis of cholesterol-lowering drugs atorvastatin and rosuvastatin . The synthesis involves the use of alcohol dehydrogenases from Lactobacillus brevis and Lactobacillus kefir .


Chemical Reactions Analysis

The tert-butyl group has been studied for its unique reactivity pattern. It’s used in chemical transformations and has implications in biosynthetic and biodegradation pathways .

Safety And Hazards

Tert-butyl compounds can cause severe skin burns and eye damage. They may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling these compounds .

Future Directions

The tert-butyl group is being explored for its potential applications in the field of organic (opto)electronics . Its unique reactivity pattern and implications in biosynthetic and biodegradation pathways make it a subject of ongoing research .

properties

IUPAC Name

tert-butyl (E,3S)-3-aminohex-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-6-8(11)7-9(12)13-10(2,3)4/h5-6,8H,7,11H2,1-4H3/b6-5+/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYXHJTMVKEOM-HQZHTGGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@H](CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R)-3-amino-4-hexenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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